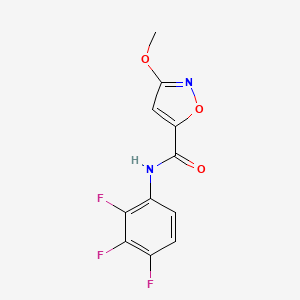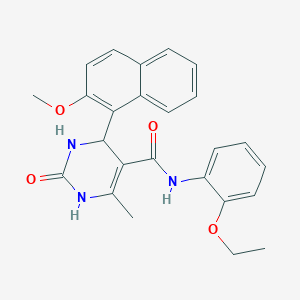![molecular formula C24H19NO2 B2416226 1-(4-甲氧基萘-1-基)-[1,1'-联苯]-4-甲酰胺 CAS No. 391225-71-1](/img/structure/B2416226.png)
1-(4-甲氧基萘-1-基)-[1,1'-联苯]-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxynaphthalen-1-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a methoxy group at the 4-position, connected to a biphenyl moiety via a carboxamide linkage. Its distinct structure makes it a subject of interest in organic chemistry and material science.
科学研究应用
N-(4-methoxynaphthalen-1-yl)-[1,1’-biphenyl]-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
作用机制
Mode of Action
It is suggested that the compound may interact with its targets through a series of chemical reactions .
Biochemical Pathways
It is suggested that the compound may influence various biochemical processes, potentially leading to downstream effects .
Result of Action
It is suggested that the compound may have potential applications in various fields, indicating that it may exert significant molecular and cellular effects .
Action Environment
Like many other organic compounds, its action and stability may be influenced by factors such as temperature, ph, and the presence of other chemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxynaphthalen-1-yl)-[1,1’-biphenyl]-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of 4-methoxynaphthalene, which is then subjected to a series of reactions to introduce the biphenyl and carboxamide groups. The key steps include:
Nitration and Reduction: Nitration of naphthalene followed by reduction to obtain 4-methoxynaphthalen-1-amine.
Coupling Reaction: The amine is then coupled with 4-bromobiphenyl using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Amidation: The resulting product undergoes amidation with a suitable carboxylic acid derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(4-methoxynaphthalen-1-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene or biphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-hydroxy derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
相似化合物的比较
Similar Compounds
4-methoxynaphthalene-1-yl derivatives: Compounds like 4-methoxynaphthalen-1-yl)-[1,1’-biphenyl]-4-amine share structural similarities but differ in functional groups.
Phenanthroimidazole derivatives: Compounds such as 4,4′-bis(4-methoxynaphthalen-1-yl)-1H-phenanthro[9,10]imidazole-2-yl)-1,1′-biphenyl (MeONPIP) have similar applications in OLEDs.
Uniqueness
N-(4-methoxynaphthalen-1-yl)-[1,1’-biphenyl]-4-carboxamide stands out due to its specific combination of naphthalene, biphenyl, and carboxamide groups, which confer unique electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and potential therapeutic agents.
属性
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2/c1-27-23-16-15-22(20-9-5-6-10-21(20)23)25-24(26)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-16H,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQZSQGXGVMWTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2416147.png)

![2-phenyl-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2416152.png)

![N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2416156.png)




![N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B2416163.png)
![N-benzyl-N-ethyl-2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2416165.png)
